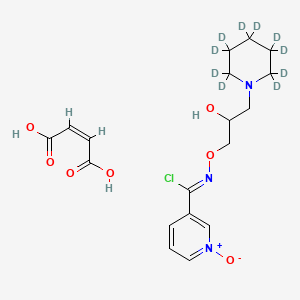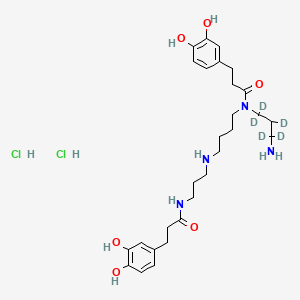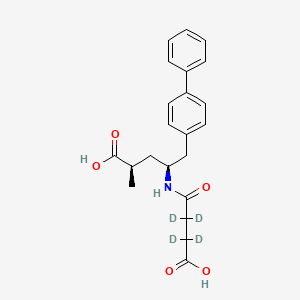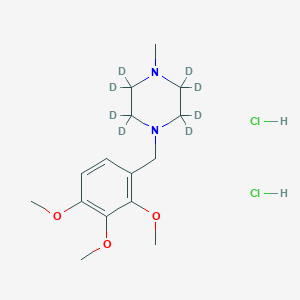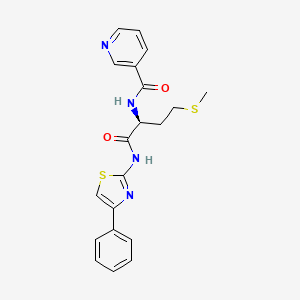
(R)-Ambrisentan-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ambrisentan-d3 is a deuterated form of ®-Ambrisentan, a selective endothelin receptor antagonist. This compound is primarily used in the treatment of pulmonary arterial hypertension. The deuterium atoms in ®-Ambrisentan-d3 replace the hydrogen atoms, which can potentially enhance the metabolic stability and pharmacokinetic properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ambrisentan-d3 involves the incorporation of deuterium atoms into the ®-Ambrisentan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of ®-Ambrisentan-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The production process is optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Ambrisentan-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
®-Ambrisentan-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium incorporation on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and stability of deuterated compounds.
Medicine: Utilized in pharmacokinetic studies to evaluate the potential benefits of deuterium substitution in drug development.
Industry: Applied in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.
Wirkmechanismus
®-Ambrisentan-d3 exerts its effects by selectively antagonizing the endothelin receptor type A (ETA). This receptor is involved in the vasoconstriction and proliferation of vascular smooth muscle cells. By blocking the ETA receptor, ®-Ambrisentan-d3 reduces vasoconstriction and lowers blood pressure in the pulmonary arteries. The deuterium atoms in the compound may enhance its metabolic stability, leading to prolonged action and improved pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
®-Ambrisentan: The non-deuterated form of the compound.
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar therapeutic applications.
Comparison: ®-Ambrisentan-d3 is unique due to the incorporation of deuterium atoms, which can enhance its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart, ®-Ambrisentan. Compared to other endothelin receptor antagonists like Bosentan and Macitentan, ®-Ambrisentan-d3 offers potential advantages in terms of reduced metabolism and prolonged action, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C22H22N2O4 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid |
InChI |
InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i3D3 |
InChI-Schlüssel |
OUJTZYPIHDYQMC-HPHWMYPNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



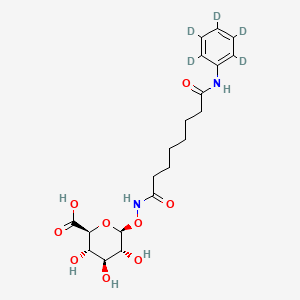
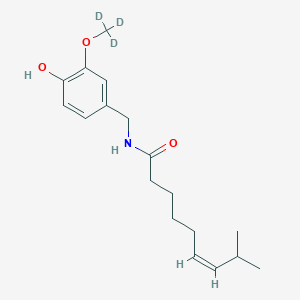
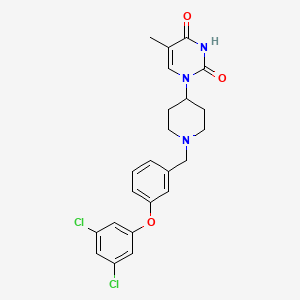

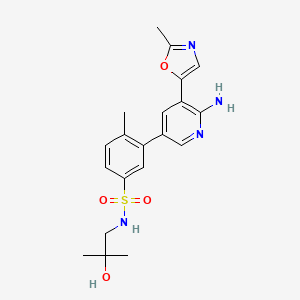

![1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)

